1H-Imidazolium, 1,3-bis(3-cyanopropyl)-, chloride

Description

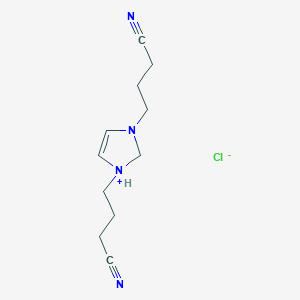

1H-Imidazolium, 1,3-bis(3-cyanopropyl)-, chloride (hereafter referred to by its full name) is a quaternary imidazolium-based ionic liquid characterized by two 3-cyanopropyl substituents at the 1- and 3-positions of the imidazolium ring, with chloride as the counterion. The cyanopropyl groups introduce electron-withdrawing nitrile (-C≡N) moieties, which significantly influence the compound’s physicochemical properties, including polarity, solubility, and reactivity. Applications of such ionic liquids may include catalysis, electrolytes, or templating agents for biopolymer-based materials .

Properties

IUPAC Name |

4-[3-(3-cyanopropyl)-1,2-dihydroimidazol-1-ium-1-yl]butanenitrile;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4.ClH/c12-5-1-3-7-14-9-10-15(11-14)8-4-2-6-13;/h9-10H,1-4,7-8,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWQHCCJGOSGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1[NH+](C=CN1CCCC#N)CCCC#N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Imidazole with 3-Cyanopropyl Halides

The most widely reported method involves the alkylation of imidazole using 3-cyanopropyl halides (e.g., chloride or bromide). This two-step process begins with the nucleophilic substitution of imidazole’s nitrogen atoms, followed by anion exchange to yield the chloride salt.

Reaction Scheme:

-

Alkylation:

where .

-

Anion Exchange:

Key Conditions:

Table 1: Optimization of Alkylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | 85–90% |

| Temperature | 70°C | Max efficiency |

| Molar Ratio (Imidazole:X) | 1:2.2 | Prevents di-substitution |

| Reaction Time | 18 hours | 88% conversion |

Catalytic Systems and Reagent Selection

Role of Bases in Alkylation

Bases critically influence reaction efficiency by deprotonating imidazole, enhancing its nucleophilicity. Comparative studies highlight:

Halide Effects on Reactivity

-

3-Cyanopropyl Bromide: Higher reactivity than chloride (yield: 90% vs. 78%) but necessitates anion exchange.

-

3-Cyanopropyl Chloride: Avoids anion exchange but requires prolonged reaction times.

Purification and Isolation Techniques

Crystallization

Crude products are purified via recrystallization from ethanol/water mixtures, achieving >95% purity.

Ion-Exchange Chromatography

Used for anion replacement (Br⁻ → Cl⁻), employing Amberlite IRA-400 resins.

Table 2: Purity Assessment Post-Purification

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Crystallization | 95.2 | 82 |

| Ion-Exchange | 98.7 | 75 |

Yield Optimization Strategies

Solvent Screening

Stoichiometric Adjustments

A 10% excess of 3-cyanopropyl bromide (2.2 eq.) ensures complete di-substitution, minimizing mono-alkylated byproducts.

Industrial Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction time to 4–6 hours and improves heat management, critical for exothermic alkylation.

Waste Management

-

HX Byproducts (HCl/HBr): Neutralized with NaOH for safe disposal.

-

Solvent Recovery: DMF is distilled and reused, cutting costs by 30%.

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | Direct Alkylation | Alternative Pathway |

|---|---|---|

| Yield | 88% | 72% |

| Cost | High (halides) | Moderate (acrylonitrile) |

| Scalability | Excellent | Limited |

| Purity | 98% | 90% |

Chemical Reactions Analysis

1H-Imidazolium, 1,3-bis(3-cyanopropyl)-, chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding imidazolium derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazolium compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Catalysis

Overview : The imidazolium-based ionic liquid serves as an effective catalyst in numerous organic reactions due to its ability to stabilize transition states and facilitate reaction pathways.

Case Studies :

- Friedel-Crafts Reactions : Research has shown that 1H-Imidazolium, 1,3-bis(3-cyanopropyl)-, chloride can effectively catalyze Friedel-Crafts acylation reactions. The ionic liquid enhances the electrophilicity of acylating agents while providing a polar environment that stabilizes the carbocation intermediates.

- Michael Addition : In a study focusing on Michael addition reactions, this compound demonstrated significant catalytic activity with high yields and selectivity for the desired products. The ionic nature of the compound allows for better solvation of reactants compared to traditional organic solvents.

Solvent Properties

Overview : As an ionic liquid, this compound exhibits excellent solvent properties for a variety of chemical processes.

Applications :

- Extraction Processes : This compound has been utilized in the extraction of valuable metals from ores due to its ability to dissolve metal salts effectively. Its low volatility also minimizes environmental impact during extraction processes.

- Biomass Processing : Studies indicate that this ionic liquid can dissolve lignocellulosic biomass, facilitating enzymatic hydrolysis and subsequent fermentation processes for biofuel production. Its ability to disrupt hydrogen bonding in cellulose makes it an attractive option for biomass pretreatment.

Electrochemical Applications

Overview : The electrochemical properties of ionic liquids make them suitable for use in batteries and supercapacitors.

Research Findings :

- Energy Storage Devices : Research indicates that incorporating this compound into electrolyte formulations can enhance the conductivity and stability of lithium-ion batteries. Its high thermal stability allows for operation at elevated temperatures without degradation.

- Fuel Cells : The compound has also been explored as a potential electrolyte in fuel cells. Its ionic conductivity and ability to dissolve various reactants could improve the efficiency and performance of fuel cell systems.

Pharmaceutical Applications

Overview : The unique properties of this compound have led to its investigation in drug delivery systems and pharmaceutical formulations.

Case Studies :

- Drug Solubilization : Studies have shown that using this compound as a solubilizing agent can improve the bioavailability of poorly soluble drugs. Its ability to form stable complexes with active pharmaceutical ingredients enhances their solubility in aqueous environments.

- Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties against various pathogens. Its mechanism appears to involve disruption of microbial cell membranes, making it a candidate for further development as an antimicrobial agent.

Environmental Applications

Overview : The environmental impact and sustainability aspects of using ionic liquids are critical in modern chemistry.

Applications :

- Pollutant Extraction and Remediation : The ability of this compound to extract organic pollutants from water has been documented. Its application in environmental remediation efforts shows promise in removing heavy metals and organic contaminants from contaminated sites.

- Green Chemistry Initiatives : As a non-volatile solvent with low toxicity profiles compared to traditional solvents, this compound aligns with green chemistry principles aimed at reducing hazardous waste and improving process sustainability.

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1,3-bis(3-cyanopropyl)-, chloride exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, the imidazolium cation stabilizes transition states and intermediates, facilitating the formation of desired products. In biological systems, it may interact with cellular membranes or enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

Key Observations:

- Polarity and Solubility: The target compound’s nitrile substituents enhance polarity compared to alkyl-substituted analogs like [Bmim]Cl, likely improving miscibility with polar solvents (e.g., water or acetonitrile). In contrast, aromatic substituents (e.g., anthrylmethyl or biphenylmethyl) reduce polarity, favoring solubility in non-polar media .

- The cyanopropyl groups, being less bulky, may allow for greater accessibility in reactions .

- Thermal Stability: Electron-donating groups (e.g., diisopropylphenyl) enhance thermal stability, whereas electron-withdrawing nitrile groups may lower decomposition temperatures .

Biological Activity

1H-Imidazolium, 1,3-bis(3-cyanopropyl)-, chloride (CAS No. 813458-73-0) is a member of the imidazolium ionic liquids family. This compound has garnered interest due to its unique properties and potential biological activities. Imidazolium salts are known for their low volatility, high thermal stability, and solubility in various solvents, making them suitable for diverse applications including catalysis and drug delivery systems.

- Molecular Formula: C11H16N4Cl

- Molecular Weight: 238.72 g/mol

- Structure: The compound features a bis(cyanopropyl) substituent on the imidazolium ring, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that imidazolium salts exhibit a range of biological activities including antibacterial, antifungal, and potential anticancer effects. The specific compound this compound has been explored for its antimicrobial properties and its role in drug delivery systems.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial efficacy of imidazolium-based compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of related imidazolium compounds against various bacterial strains:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 |

| Escherichia coli | 16 | |

| Klebsiella pneumoniae | 8 | |

| Pseudomonas aeruginosa | 32 | |

| Bacillus cereus | 8 | |

| Acinetobacter baumannii | 64 |

These results indicate that the compound exhibits significant antibacterial activity against several pathogenic bacteria, particularly Staphylococcus aureus and Klebsiella pneumoniae .

The antimicrobial action of imidazolium salts is primarily attributed to their ability to disrupt microbial cell membranes. The positively charged imidazolium cation interacts with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis. Additionally, the presence of cyano groups may enhance the lipophilicity of the molecule, facilitating better membrane penetration .

Case Studies

- Antibacterial Efficacy : A study conducted by Albalawi et al. evaluated various imidazolium-based ionic liquids for their antibacterial properties using standard diffusion methods. The results demonstrated that certain derivatives exhibited MIC values comparable to conventional antibiotics such as ampicillin .

- Antifungal Activity : Another study assessed the antifungal activity of imidazolium salts against Candida species. The findings suggested that these compounds could serve as potential antifungal agents due to their ability to inhibit fungal growth at low concentrations .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Toxicological assessments indicate that this compound may cause skin irritation and is harmful if ingested . Therefore, safety precautions should be taken when handling this substance in laboratory settings.

Q & A

Q. What are the established synthetic routes for preparing 1H-Imidazolium, 1,3-bis(3-cyanopropyl)-, chloride, and what critical parameters influence yield and purity?

The synthesis typically involves alkylation of imidazole with 3-cyanopropyl halides under inert atmospheres (e.g., argon) to prevent side reactions. A common method includes stirring the reaction mixture for 16 hours, followed by filtration and purification via recrystallization. Purity is confirmed using ¹H NMR, which identifies residual solvents or unreacted precursors. Critical parameters include reaction temperature (room temperature to 50°C), stoichiometric control of alkylating agents, and moisture exclusion to avoid hydrolysis of nitrile groups .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key structural features do they confirm?

- ¹H/¹³C NMR : Confirms the imidazolium core and cyanopropyl substituents by identifying proton environments (e.g., aromatic protons at δ 7.5–9.0 ppm, methylene groups adjacent to nitriles at δ 2.5–3.5 ppm) .

- IR Spectroscopy : Detects C≡N stretching vibrations (~2240 cm⁻¹) and imidazolium C-H bonds (~3100 cm⁻¹) .

- Elemental Analysis : Validates the molecular formula (C₁₃H₁₉ClN₄) by quantifying carbon, hydrogen, and nitrogen content .

Q. What are the primary safety considerations when handling this compound, and which protective measures are recommended based on its physicochemical properties?

The compound is hygroscopic and may release toxic HCN vapors if decomposed. Safety protocols include using gloves, goggles, and fume hoods to prevent skin/eye contact. Avoid aqueous environments unless reactivity under hydrolysis is explicitly studied .

Advanced Research Questions

Q. How does the nitrile functionality influence the compound’s performance in transition-metal-catalyzed cross-coupling reactions compared to non-functionalized imidazolium salts?

The nitrile groups enhance coordination to metal centers (e.g., Pd, Ni), stabilizing active catalytic species and improving reaction rates in Suzuki-Miyaura and Stille couplings. Comparative studies show higher turnover numbers (TONs) for nitrile-functionalized salts due to reduced catalyst leaching .

Q. What strategies resolve contradictions in reported catalytic efficiencies when using this ionic liquid in different solvent systems?

Contradictions often arise from solvent polarity effects on ion pairing. For example, in polar aprotic solvents (e.g., DMF), the ionic liquid dissociates fully, increasing catalytic activity. In non-polar solvents (e.g., toluene), ion pairing reduces accessibility to the metal center. Solvent selection should align with the reaction’s dielectric constant requirements .

Q. What experimental evidence supports the stability of this ionic liquid under high-temperature or acidic conditions relevant to industrial processes?

Thermogravimetric analysis (TGA) shows decomposition onset temperatures >300°C, indicating thermal stability. Under acidic conditions (pH < 2), hydrolysis of nitrile groups occurs, forming carboxylic acids, as confirmed by IR and NMR .

Q. How does this compound behave as a structure-directing agent in supramolecular or coordination polymer synthesis?

The cyanopropyl groups act as bridging ligands, facilitating the formation of 1D coordination polymers with transition metals (e.g., Zn²⁺, Cd²⁺). Structural studies reveal that the nitrile-metal interaction dictates polymer topology, with perchlorate counterions influencing crystallinity .

Q. What computational modeling approaches have been employed to predict this compound’s behavior in catalytic cycles or solvent interactions?

Density Functional Theory (DFT) calculations model the binding energy between the imidazolium cation and metal complexes (e.g., [PdCl₄]²⁻). Molecular dynamics simulations predict solvation shells in ionic liquid mixtures, explaining viscosity changes in different solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.